Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-
Overview
Description
“Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol1. It is intended for research use only and is not suitable for human or veterinary use1.
Molecular Structure Analysis
The molecular structure of “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” is based on its molecular formula C17H21NO21. However, the specific 3D structure and the spatial arrangement of atoms within the molecule are not provided in the available resources. Further studies using techniques like X-ray crystallography or NMR spectroscopy would be needed to determine the exact 3D structure.
Chemical Reactions Analysis
The specific chemical reactions involving “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” are not available in the current resources. However, as an ethylamine derivative, it may participate in reactions typical of amines, such as nucleophilic substitution or condensation reactions. The presence of the naphthylmethylene group could also influence its reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” are not provided in the available resources. Information such as melting point, boiling point, solubility, and stability would need to be determined experimentally.
Safety And Hazards
The safety and hazards associated with “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” are not specified in the available resources1. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.
Future Directions
The future directions for research on “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” could include elucidating its synthesis and reaction mechanisms, determining its physical and chemical properties, and exploring potential applications in various fields. However, specific future directions would depend on the results of initial research and the potential uses of this compound.
Please note that this analysis is based on the limited information available and further research is needed for a more comprehensive understanding of “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-”.
properties
IUPAC Name |
(Z)-N-(1,1-diethoxyethyl)-1-naphthalen-1-ylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-19-17(3,20-5-2)18-13-15-11-8-10-14-9-6-7-12-16(14)15/h6-13H,4-5H2,1-3H3/b18-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXDKSZLGMHSFV-AQTBWJFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(N=CC1=CC=CC2=CC=CC=C21)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)(/N=C\C1=CC=CC2=CC=CC=C21)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- | |
CAS RN |
102585-27-3 | |
Record name | Acetaldehyde, (((1-naphthyl)methylene)amino)-, diethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102585273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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